5-フルオロキノキサリン

概要

説明

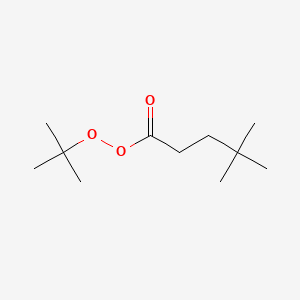

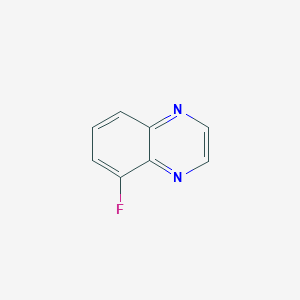

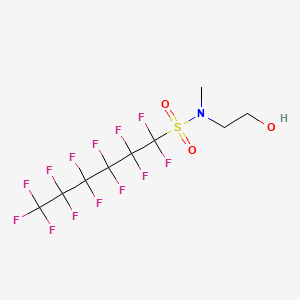

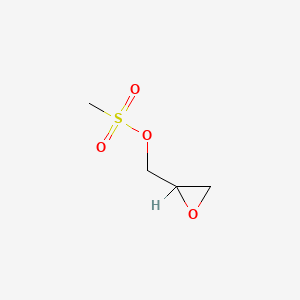

5-Fluoroquinoxaline is a chemical compound with the molecular formula C8H5FN2 . It has a molecular weight of 148.14 g/mol . The IUPAC name for this compound is 5-fluoroquinoxaline .

Synthesis Analysis

The synthesis of 5-Fluoroquinoxaline and its derivatives has been a subject of interest in medicinal chemistry . Fluoroquinolones, a class of compounds that includes 5-Fluoroquinoxaline, have been synthesized and evaluated for their antibacterial, antituberculosis, antiproliferative, antiviral, and antifungal properties .Molecular Structure Analysis

The molecular structure of 5-Fluoroquinoxaline consists of a fused benzene and pyrazine ring with a fluorine atom at the 5th position . The InChI code for this compound isInChI=1S/C8H5FN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H . Physical And Chemical Properties Analysis

5-Fluoroquinoxaline is a solid at room temperature . It has a topological polar surface area of 25.8 Ų and a complexity of 140 . It does not have any hydrogen bond donors but has three hydrogen bond acceptors .科学的研究の応用

医薬品:抗菌剤

5-フルオロキノキサリンは、新規抗菌剤開発におけるコア構造として特定されています。その医薬品化合物への組み込みは、さまざまな病原菌および真菌に対するその有効性を高めることができます。 キノキサリン環上のフッ素基は、分子の細菌酵素との相互作用に影響を与える可能性があり、細菌の増殖と生存の改善された阻害につながる可能性があります .

有機エレクトロニクス:エレクトロルミネッセンス材料

5-フルオロキノキサリンの電子特性は、有機発光ダイオード(OLED)での使用に適しています。 この化合物は、OLED構造における電子輸送層または発光層の一部として機能し、これらのデバイスの効率と安定性に貢献します .

染料合成:蛍光染料

染料合成において、5-フルオロキノキサリンは蛍光染料を作成するために使用できます。 これらの染料は、バイオイメージングと診断に用途があり、蛍光顕微鏡下で可視化するためにタンパク質、核酸、またはその他の生物学的分子を標識するために使用できます .

癌研究:抗腫瘍剤

研究によると、キノキサリン誘導体(フッ素置換基を含む)は有望な抗腫瘍活性を示すことが明らかになっています。 それらはキナーゼ阻害剤として作用し、癌細胞が増殖と生存のために依存するシグナル伝達経路を破壊します .

農業化学:植物ウイルス阻害剤

5-フルオロキノキサリン誘導体は、植物ウイルス阻害剤として検討されており、ウイルス感染から作物を保護するための潜在的なツールを提供します。 化合物がウイルス複製を妨げる能力は、植物の病気に対する抵抗性を高めるために活用できます .

グリーンケミストリー:合成方法論

5-フルオロキノキサリン自体の合成は、グリーンケミストリーの分野における研究の対象となっています。 科学者は、この化合物をより持続可能で費用対効果の高い方法で製造するための方法を開発しており、環境への影響を最小限に抑え、危険な試薬への依存を減らしています .

Safety and Hazards

将来の方向性

Fluoroquinolones, including 5-Fluoroquinoxaline, are promising synthetic classes of antimicrobial agents with broad-spectrum and potent activity . They have been studied for their potential in treating various diseases, including infectious diseases caused by bacteria, fungi, and viruses . Future research may focus on developing new fluoroquinolone derivatives with improved properties and exploring their potential applications in antitubercular and anticancer therapies .

作用機序

Target of Action

5-Fluoroquinoxaline, like other fluoroquinolones, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By targeting these enzymes, 5-Fluoroquinoxaline disrupts these essential processes, leading to bacterial cell death .

Mode of Action

5-Fluoroquinoxaline interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of drug, enzyme, and DNA, which blocks the progress of the replication fork . This interruption of DNA replication and transcription processes leads to the death of the bacterial cell .

Biochemical Pathways

The biochemical pathways affected by 5-Fluoroquinoxaline are those involved in DNA replication and transcription . By inhibiting DNA gyrase and topoisomerase IV, 5-Fluoroquinoxaline prevents the supercoiling and relaxation of DNA, processes that are essential for DNA replication and transcription . The disruption of these pathways leads to the cessation of these vital cellular processes and ultimately to bacterial cell death .

Pharmacokinetics

They are well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys . These properties contribute to their broad-spectrum antibacterial activity and their efficacy in treating various infections .

Result of Action

The primary result of 5-Fluoroquinoxaline’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA replication and transcription, 5-Fluoroquinoxaline causes bacterial cell death, thereby helping to clear bacterial infections .

Action Environment

Fluoroquinolones, including 5-Fluoroquinoxaline, are ubiquitous in the environment due to their widespread use and persistence . Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of fluoroquinolones . Furthermore, the presence of fluoroquinolones in the environment can contribute to the development of bacterial resistance, which is a significant concern for the continued effectiveness of this class of antibiotics .

生化学分析

Biochemical Properties

It is known that quinoxalines, the family to which 5-Fluoroquinoxaline belongs, can interact with various enzymes and proteins

Cellular Effects

It is known that quinoxalines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Metabolic Pathways

It is known that quinoxalines can interact with various enzymes and cofactors

特性

IUPAC Name |

5-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCYVCLBSVVQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349151 | |

| Record name | 5-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77130-30-4 | |

| Record name | 5-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(diethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B1596143.png)

![1-Naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]-](/img/structure/B1596149.png)